Triiodothyronine sulfate
Overview
Description
Triiodothyronine, also known as T3, is a thyroid hormone. It affects almost every physiological process in the body, including growth and development, metabolism, body temperature, and heart rate . It stimulates the production of myelin, the production of neurotransmitters, and the growth of axons .
Synthesis Analysis
Triiodothyronine Sulfate (T3S) may be an obligatory intermediate metabolic of the metabolism of thyroid gland hormones invertebrates in peripheral during the process of deiodination of the inactive form of the thyroid gland hormones, thyroxine(T4), into the active form triiodothyronine (T3) . A reliable procedure for the estimation of T3S accurately in blood serum will be of great importance for medical, biochemical, and physiological investigations .Molecular Structure Analysis
The thyroid hormones thyroxine and triiodothyronine are small molecules that have a big biological impact. They regulate metabolism in almost all cells, and are essential for the development and maturation of the central nervous system, the musculoskeletal system, and the lungs .Chemical Reactions Analysis
Several metabolic products that derive from l-thyroxine (T4) and 3,3′5-l-triiodothyronine (T3), the main thyroid hormones secreted by the thyroid gland, possess biologic activities. Among these metabolites or derivatives showing physiological actions some have received greater attention: diiodothyronines, iodothyronamines, acetic acid analogues .Physical And Chemical Properties Analysis
The thyroid hormones thyroxine and triiodothyronine are small molecules that have a big biological impact. They regulate metabolism in almost all cells, and are essential for the development and maturation of the central nervous system, the musculoskeletal system, and the lungs .Scientific Research Applications
Cardioprotection against Ischemic Insult
Triiodothyronine (T3) and thyroxine (T4), which have multiple effects on the heart, can prevent myocardial damage . A study describes the formulation and characterization of chemically modified polymeric nanoparticles incorporating T3 to target the thyroid hormone receptors . The synthesized phosphocreatine (PCr) encapsulated PLGA-T3 nanoparticles (PLGA-T3/PCr NPs) and PLGA-T3 nanoparticles (PLGA-T3 NPs) showed potential in controlling tissue damage in cardiac ischemia and resuscitation .
Treatment of Hypothyroid Patients
Orally administered T3S can be converted to T3 in humans, resulting in steady-state serum T3 concentrations for up to 48 hours . A study enrolled 36 thyroidectomized hypothyroid patients in a 75-day study where 25 μg L-T4 were replaced by 40 μg of T3S . The results indicated that a combination of L-T4+T3S in hypothyroid subjects may allow maintenance of normal levels of serum T3, with restoration of a physiological FT4/FT3 ratio and no appearance of adverse events .
Development of Thyroid Hormone Metabolites and Analogues
Several metabolic products that derive from l-thyroxine (T4) and 3,3′5-l-triiodothyronine (T3), the main thyroid hormones secreted by the thyroid gland, possess biologic activities . Among these metabolites or derivatives showing physiological actions, some have received greater attention: diiodothyronines, iodothyronamines, acetic acid analogues .
Mechanism of Action
Target of Action
Triiodothyronine, also known as T3, is a thyroid hormone . The primary targets of T3 are the cells in the body, where it affects almost every physiological process . T3 and T4 bind to nuclear receptors, specifically thyroid hormone receptors . These receptors are present in almost every cell in the body, indicating the widespread effects of these hormones .
Mode of Action
The action of T3 may involve a two-step process: (1) binding at a specific site on the macromolecule, followed by (2) an interaction between some chemically reactive group on the hormone and a complementary component on the receptor, resulting in a chemical or conformational change in the latter .
Biochemical Pathways
Many biochemical pathways, such as sulfation, deiodination, decarboxylation, deamination, and N-acetylation are involved in the formation of naturally occurring compounds, defined metabolites or derivatives . T3 is universally considered the active form of the thyroid hormones . It is known that increased thyroid hormone (T3 and T4) levels can improve serum lipid profiles and reduce body fat .
Pharmacokinetics
The pharmacokinetics of T3 is complex. The half-life of T3 is about 2.5 days . T3 levels start to rise 45 minutes after administration and peak at about 2.5 hours . Understanding the pharmacokinetics of T3 is of paramount importance to design therapeutic regimens that are able to simulate normal thyroid hormone secretion while avoiding excursions in the T3 serum concentration .
Result of Action
T3 affects almost every physiological process in the body, including growth and development, metabolism, body temperature, and heart rate . At the cellular level, T3 is the body’s more active and potent thyroid hormone . T3 helps deliver oxygen and energy to all of the body’s cells, its effects on target tissues being roughly four times more potent than those of T4 .
Action Environment
Environmental factors can influence the action of T3. For example, changing environmental conditions such as temperature, photoperiod, pond drying, food restriction, and ultraviolet radiation can exacerbate the ecological threats posed by contaminants . Therefore, the interplay between environmental conditions and complex mixtures should be assessed in tandem to ascertain the cumulative effects on T3-dependent metamorphosis .
Safety and Hazards
Levothyroxine (LT4) is the mainstay therapy for hypothyroidism, but its bioavailability can be hampered by many conditions, such as concomitant diseases, interfering medications and foods, switch of brands, and noncompliance . T3 at the doses used (up to 50 µg/d) is safe and well tolerated by most patients; potential adverse effects should be monitored but should not deter clinicians from its use .
Future Directions
In this review, we summarize the current knowledge about TH delivery, conversions, and function in the developing mammalian brain. We also discuss their potential role in vertebrate brain evolution and offer future directions for research aimed at elucidating TH signaling in nervous system development .
properties
IUPAC Name |
(2S)-2-amino-3-[3,5-diiodo-4-(3-iodo-4-sulfooxyphenoxy)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I3NO7S/c16-9-6-8(1-2-13(9)26-27(22,23)24)25-14-10(17)3-7(4-11(14)18)5-12(19)15(20)21/h1-4,6,12H,5,19H2,(H,20,21)(H,22,23,24)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQYQXVJBNDCGY-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I3NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185066 | |
Record name | Triiodothyronine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
731.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Triiodothyronine sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Triiodothyronine sulfate | |
CAS RN |
31135-55-4 | |
Record name | Triiodothyronine sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31135-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triiodothyronine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031135554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triiodothyronine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triiodothyronine sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main metabolic pathway for Triiodothyronine Sulfate (T3S)?
A1: The primary route of T3S disposal is through deiodination, with an efficiency of around 92%. [] This process can be significantly hindered by administering propylthiouracil (PTU) or iopanoic acid (IA), both known inhibitors of deiodination. []
Q2: How does PTU affect T3S levels in rats?
A2: Propylthiouracil (PTU) significantly impacts T3S metabolism in rats. It reduces the plasma clearance of T3S by 81% and increases plasma T3S levels derived from injected T3 by 4.2 times. [] This accumulation occurs because PTU inhibits type I deiodinase, the enzyme primarily responsible for T3S deiodination. [, ]
Q3: Does Methimazole (MMI) have the same effect on T3S levels as PTU?
A3: Unlike PTU, MMI does not inhibit type I deiodinase. [] Consequently, MMI administration does not lead to the same accumulation of T3S in rats. [] This difference highlights the importance of type I deiodinase in T3S metabolism.
Q4: What is the significance of T3S in fetal development?
A4: Studies in sheep have shown that T3S is a major thyroid hormone metabolite in fetuses and neonates. [, ] In fetal hypothyroidism, T3S levels remain relatively stable, unlike other thyroid hormone metabolites like T4S and rT3S, which decrease significantly. [] This suggests that T3S may play a crucial role in mitigating the effects of hypothyroidism during fetal development. []
Q5: How do T3S levels change during pregnancy in humans?
A6: Despite elevated thyroxine-binding globulin (TBG) levels during pregnancy, T3S levels remain low. [] This contrasts with the high T3S levels observed in newborns. [] These findings suggest distinct T3S metabolism pathways in mothers and fetuses.
Q6: What is the relationship between T3S and type I iodothyronine deiodinase?
A7: T3S is primarily metabolized by type I iodothyronine deiodinase. [] Inhibiting this enzyme, such as with PTU, leads to a substantial increase in plasma T3S levels. [, ] This effect is similar to the accumulation of reverse T3 (rT3) under similar conditions. []
Q7: Does T3S have intrinsic biological activity?
A8: Studies suggest that T3S itself does not possess intrinsic biological activity. For instance, it failed to exhibit thyromimetic effects on Ca(2+)-ATPase activity in human erythrocyte membranes and did not displace T3 from nuclear receptors in GH4C1 pituitary cells. []
Q8: Can T3S be reactivated into a biologically active form?
A9: While T3S lacks inherent biological activity, it can be converted back to T3 through desulfation. [, ] This process has been observed in vitro in rat liver, brain, and kidney tissues, as well as in human liver microsomes. []
Q9: What factors influence T3S desulfation activity?
A9: Several factors can affect T3S desulfation:
- Tissue specificity: Rat liver microsomes exhibit the highest desulfation activity, followed by kidney and brain tissues. []
- Species variation: Human liver microsomes show comparable desulfation activity to fresh rat liver preparations. []
- Inhibitors: Compounds like estrone sulfate, dehydroepiandrosterone sulfate, and nitrophenyl sulfate, known substrates for microsomal arylsulfatase activities, can inhibit T3S hydrolysis. []
Q10: Is T3S desulfation relevant in a cellular context?
A11: Research suggests that T3S desulfation can occur within intact cells. Isolated rat hepatocytes, when incubated with T3S, were found to hydrolyze a small percentage of the sulfate ester per hour. [] This finding indicates that hepatic cells might possess the ability to reactivate T3S. []
Q11: How do T3S levels differ in various thyroid diseases?
A11: Serum T3S concentrations show significant variations in different thyroid conditions:
- Hyperthyroidism: Patients with Graves' disease exhibit significantly elevated serum T3S levels compared to normal individuals. []
- Hypothyroidism: Hypothyroid patients show slightly elevated serum T3S levels, although these are significantly lower than those observed in hyperthyroid individuals. []
Q12: What is the role of the sulfation pathway in thyroid hormone metabolism?
A12: The sulfation pathway plays a significant role in regulating thyroid hormone metabolism, especially under specific conditions:
- Fetal development: High T3S levels in fetuses and newborns suggest a crucial role for sulfation in thyroid hormone regulation during development. [, ]
- Hyperthyroidism: Elevated T3S levels in hyperthyroidism indicate the pathway's involvement in managing excess thyroid hormone. []
- Non-thyroidal illness: Increased T3S in these conditions suggests a compensatory mechanism to maintain euthyroid status. []
- T4 therapy: Patients with nodular goiters receiving suppressive thyroxine therapy show increased serum and urine T3S levels. [] This suggests that the sulfation pathway contributes to maintaining thyroid hormone homeostasis in these individuals. []
Q13: Can urinary T3S concentrations provide insights into thyroid status?
A15: Yes, measuring creatinine-corrected urinary T3S concentrations can offer valuable information about thyroid hormone metabolism, particularly in T4-treated patients. [] This parameter may serve as a useful index for evaluating T4-treated patients with elevated T4 levels. []
Q14: What is the impact of sodium ipodate on T3S levels?
A16: Administering sodium ipodate, an inhibitor of type I deiodinase, to hyperthyroid patients leads to a significant increase in serum T3S levels within 8 hours. [] Subsequently, T3S levels gradually decline, reaching a nadir 2-3 days after ipodate ingestion. []
Q15: How do T3S levels compare between maternal serum and amniotic fluid?
A17: Amniotic fluid T3S concentrations are significantly higher than corresponding maternal serum levels during weeks 15-31 of gestation. [] This difference suggests active transport or metabolism of T3S within the amniotic fluid compartment.
Q16: What is the role of growth hormone (GH) in T3 sulfation?
A18: Growth hormone (GH) plays a crucial role in regulating hepatic T3 sulfation in rats. [] The sex-specific pattern of GH secretion influences T3 sulfation activity, with intermittent GH administration mimicking the male pattern and increasing T3 sulfation. []
Q17: Is T3 sulfation affected by thyroid status?
A17: Thyroid status can influence T3 sulfation activity:
- Hypothyroidism: In male rats, hypothyroidism, induced by thyroidectomy or propylthiouracil treatment, leads to a decrease in cytosolic T3 sulfation. []
- T3 supplementation: Administering T3 to hypothyroid rats restores T3 sulfation activity. []
Q18: What is the distribution of T3 sulfation activity across species?
A20: Hepatic T3 sulfation activity has been observed across various species, including mice, hamsters, rabbits, dogs, monkeys, and humans. [] This suggests a conserved role for T3 sulfation in mammalian thyroid hormone metabolism.
Q19: What is the role of T3S in hypothyroidism?
A21: In hypothyroid rats, T3S demonstrates thyromimetic effects, although its potency is approximately one-fifth that of T3. [, ] This suggests that T3S can partially compensate for the lack of T3 in hypothyroid states.
Q20: Does T3S affect type III deiodinase activity?
A23: Yes, T3S administration to hypothyroid rats can restore type III deiodinase activity in the cerebral cortex to normal levels. [] This suggests that T3S might contribute to maintaining thyroid hormone homeostasis in the brain during hypothyroidism.
Q21: Can T3S suppress serum TSH levels?
A24: Administration of T3S to hypothyroid rats can suppress serum TSH levels, indicating its ability to exert negative feedback on the hypothalamic-pituitary-thyroid axis. []
Q22: What are the implications of oral T3S administration in hypothyroid humans?
A25: In hypothyroid humans, orally administered T3S is absorbed and converted to T3 in a dose-dependent manner. [] This conversion leads to sustained serum T3 concentrations for up to 48 hours. [] These findings suggest that T3S could potentially be used as an adjunct therapy to T4 in managing hypothyroidism. []
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